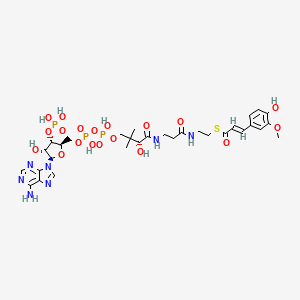
trans-Feruloyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Feruloyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of ferulic acid. It derives from a coenzyme A and a ferulic acid. It is a conjugate acid of a feruloyl-CoA(4-).
Applications De Recherche Scientifique
Enzymatic Activity and Feruloylation
- The enzyme feruloyl-CoA:arabinoxylan-trisaccharide O-hydroxycinnamoyl transferase catalyzes the transfer of ferulic acid from Fer-CoA to arabinoxylan-trisaccharide. This process leads to the formation of feruloylated arabinoxylan-trisaccharide, a significant component in the structure of plant cell walls (Yoshida-Shimokawa et al., 2001).
Ferulic Acid Metabolism
- Ferulic acid, an abundant constituent of plant cell walls, is metabolized through a process involving feruloyl-CoA. For instance, in Pseudomonas fluorescens, a gene encoding an enoyl-SCoA hydratase/lyase enzyme facilitates the conversion of feruloyl-SCoA to vanillin and acetyl-SCoA (Gasson et al., 1998).
Biotechnological Applications
- Feruloyl-CoA synthetases (Fcs) are instrumental in biotechnological applications, particularly for converting lignin-derived ferulic acid into high-value chemicals. These enzymes catalyze the activation of ferulic acid via CoA-thioesterification, a critical step for the transformation of lignin-derived compounds (Sodré et al., 2019).
Plant Defense and Resistance
- The formation of trans-caffeoyl-CoA from trans-4-coumaroyl-CoA by plant enzymes suggests a role in plant defense mechanisms. This process, which involves a pH-dependent activation, may contribute to rapid resistance responses in plants, including the formation of specific esters that strengthen cell walls (Kneusel et al., 1989).
Lignin Degradation and Valorization
- The application of feruloyl-CoA hydratase/lyase in lignin degradation has been observed in bacteria like Sphingomonas paucimobilis SYK-6. This process is integral to the bioconversion of ferulic acid to vanillin, an important step in the breakdown of lignin-related compounds (Masai et al., 2002).
Role in Plant Growth and Development
- In plants like soybeans, ferulic acid (as feruloyl CoA) is involved in lignification processes, impacting root growth and development. This process is mediated by enzymes such as cinnamyl alcohol dehydrogenase and peroxidase, indicating feruloyl CoA's role in the phenylpropanoid pathway (dos Santos et al., 2008).
Propriétés
Nom du produit |
trans-Feruloyl-CoA |
|---|---|
Formule moléculaire |
C31H44N7O19P3S |
Poids moléculaire |
943.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C31H44N7O19P3S/c1-31(2,26(43)29(44)34-9-8-21(40)33-10-11-61-22(41)7-5-17-4-6-18(39)19(12-17)52-3)14-54-60(50,51)57-59(48,49)53-13-20-25(56-58(45,46)47)24(42)30(55-20)38-16-37-23-27(32)35-15-36-28(23)38/h4-7,12,15-16,20,24-26,30,39,42-43H,8-11,13-14H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/b7-5+/t20-,24-,25-,26+,30-/m1/s1 |
Clé InChI |
GBXZVJQQDAJGSO-NBXNMEGSSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)OC)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)OC)O |
Synonymes |
feruloyl-CoA feruloyl-coenzyme A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




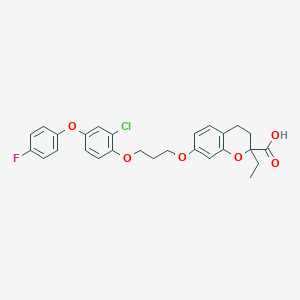
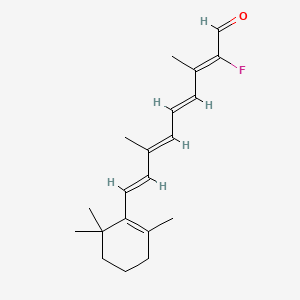
![methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-2-[(2S,3S)-3-ethyloxiran-2-yl]but-1-enyl]dioxan-3-yl]acetate](/img/structure/B1248271.png)
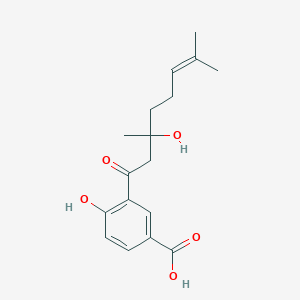
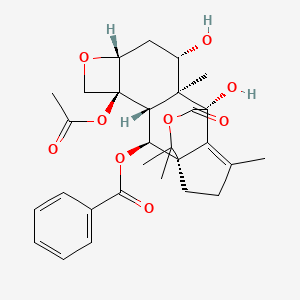

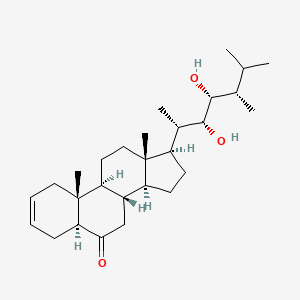

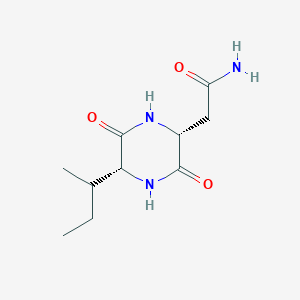
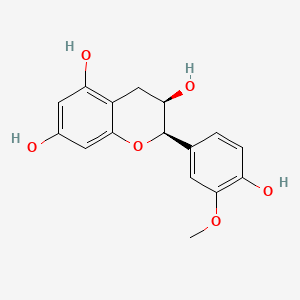
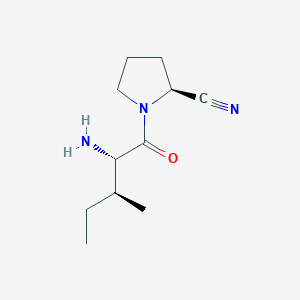

![1-[(4-Tert-butylphenyl)methyl-methylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1248290.png)